5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers1. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield1.Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature2. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization2.
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives2.Physical And Chemical Properties Analysis
Indoles are crystalline and colorless in nature with specific odors2. They are important types of molecules and natural products and play a main role in cell biology1.Safety And Hazards
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities2. Therefore, the synthesis and study of new indole derivatives, such as “5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile”, could be a promising direction for future research.
Please note that this information is quite general and may not fully apply to “5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile”. For more specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
5-acetyl-2-amino-4-(4-fluorophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-11(25)24-16-5-3-2-4-14(16)19-18(24)17(15(10-22)20(23)26-19)12-6-8-13(21)9-7-12/h2-9,17H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDNJZORXWESDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile |
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